molecular formula C9H8O3 B7903516 2-oxoethyl Benzoate

2-oxoethyl Benzoate

Cat. No.: B7903516
M. Wt: 164.16 g/mol
InChI Key: OQEDEGGYERFFGP-UHFFFAOYSA-N
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Description

It is an ester derived from benzoic acid and acetaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxoethyl benzoate can be synthesized through the esterification of benzoic acid with acetaldehyde. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxoethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxoethyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-oxoethyl benzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxoethyl benzoate is unique due to the presence of both an aldehyde and an ester functional group, which allows it to undergo a wider range of chemical reactions compared to other benzoate esters. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-oxoethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDEGGYERFFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This known intermediate was prepared by portionwise addition of NaIO4 (80 g) to a mixture of 1-benzoyl glycerol (50 g), CH2Cl2 (500 ml), and H2O (25 ml) under vigorous stirring at room temperature. The resulting solution was stirred for 2 hours, MgSO4 (100 g) was added and the solution stirred for an additional 30 minutes. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure product.
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This known intermediate was prepared by portionwise addition of NaIO4 (80 g) to a mixture of 1-benzoyl glycerol (50 g), CH2Cl2 (500 ml), and H2O (25 ml) under vigorous stirring at room temperature. The resulting solution was stirred for 2 hours, MgSO4 (100 g) was added and the solution stirred for an additional 30 minutes. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure product.
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This known intermediate was prepared by a previously unreported method from the known 1-benzoyl glycerol. Thus, 50 g of the latter in a mixture of 500 ml of CH2Cl2 and 25 ml of H2O was treated portion-wise with 80 g of NaIO4 under vigorous stirring at room temperature. After addition, stirring was continued for 2 h after which time 100 g of MgSO4 was added and stirring continued for 30 min. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure (VII) b.p. 92–94°/0.25 mm. 1H NMR (200 MHz; TMS as internal reference)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxoethyl Benzoate
Reactant of Route 2
2-oxoethyl Benzoate
Reactant of Route 3
Reactant of Route 3
2-oxoethyl Benzoate
Reactant of Route 4
2-oxoethyl Benzoate
Reactant of Route 5
Reactant of Route 5
2-oxoethyl Benzoate
Reactant of Route 6
2-oxoethyl Benzoate

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